molecular formula C10H12F3NO2 B15146950 1-(4-(Dimethylamino)phenyl)-2,2,2-trifluoroethane-1,1-diol

1-(4-(Dimethylamino)phenyl)-2,2,2-trifluoroethane-1,1-diol

Cat. No.: B15146950
M. Wt: 235.20 g/mol
InChI Key: HPJQXELHRGOKNP-UHFFFAOYSA-N
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Description

1-(4-(Dimethylamino)phenyl)-2,2,2-trifluoroethane-1,1-diol is an organic compound characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a trifluoroethane-1,1-diol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Dimethylamino)phenyl)-2,2,2-trifluoroethane-1,1-diol typically involves the reaction of 4-(dimethylamino)benzaldehyde with trifluoroacetaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired level of purity .

Chemical Reactions Analysis

Types of Reactions

1-(4-(Dimethylamino)phenyl)-2,2,2-trifluoroethane-1,1-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-(4-(Dimethylamino)phenyl)-2,2,2-trifluoroethane-1,1-diol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes, affecting their activity and leading to changes in cellular processes. The presence of the dimethylamino group and trifluoromethyl group contributes to its unique binding properties and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-(Dimethylamino)phenyl)-2,2,2-trifluoroethane-1,1-diol is unique due to the presence of both the dimethylamino group and the trifluoromethyl group, which impart distinct chemical and physical properties.

Properties

Molecular Formula

C10H12F3NO2

Molecular Weight

235.20 g/mol

IUPAC Name

1-[4-(dimethylamino)phenyl]-2,2,2-trifluoroethane-1,1-diol

InChI

InChI=1S/C10H12F3NO2/c1-14(2)8-5-3-7(4-6-8)9(15,16)10(11,12)13/h3-6,15-16H,1-2H3

InChI Key

HPJQXELHRGOKNP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(C(F)(F)F)(O)O

Origin of Product

United States

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